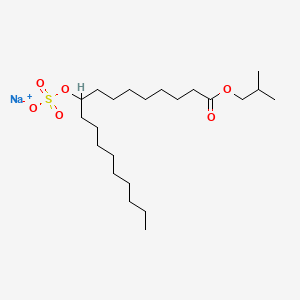
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is a chemical compound with the molecular formula C22H43NaO6S and a molecular weight of 458.63 g/mol . It is a sodium salt of a sulfonated fatty acid ester, often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate typically involves the esterification of 9-(sulphooxy)octadecanoic acid with 2-methylpropanol, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Acid catalysts like sulfuric acid
Solvents: Organic solvents such as toluene or ethanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 9-(sulphooxy)octadecanoic acid and 2-methylpropanol
Reaction Control: Automated systems to monitor temperature, pressure, and pH levels
Purification: Techniques like distillation and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids
Reduction: Reduction reactions can yield alcohols
Substitution: Nucleophilic substitution reactions can replace the sulfooxy group with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Various substituted esters.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate finds applications in multiple fields:
Chemistry: Used as a surfactant in emulsion polymerization
Biology: Employed in studies involving membrane proteins due to its amphiphilic nature
Medicine: Investigated for its potential use in drug delivery systems
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications like emulsification and solubilization. The molecular targets include lipid bilayers and protein interfaces, where it can alter membrane dynamics and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with a similar sulfonate group but a different alkyl chain length
Sodium lauryl ether sulfate (SLES): Contains an ether linkage in addition to the sulfonate group
Uniqueness
Sodium 1-(2-methylpropyl) 9-(sulphooxy)octadecanoate is unique due to its specific ester linkage and branched alkyl chain, which confer distinct solubility and interaction properties compared to linear surfactants like SDS and SLES .
Eigenschaften
CAS-Nummer |
97403-98-0 |
|---|---|
Molekularformel |
C22H43NaO6S |
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
sodium;[1-(2-methylpropoxy)-1-oxooctadecan-9-yl] sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3;/h20-21H,4-19H2,1-3H3,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
VKEMWFFAOFSIJU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


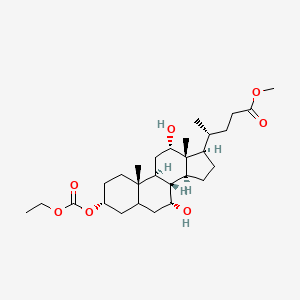
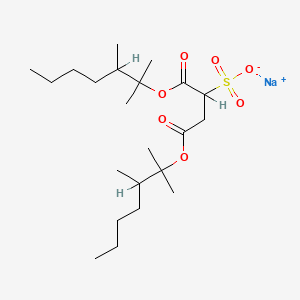
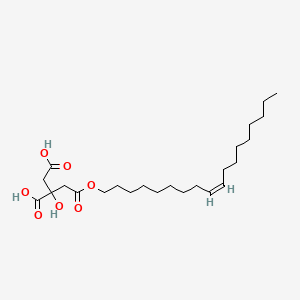
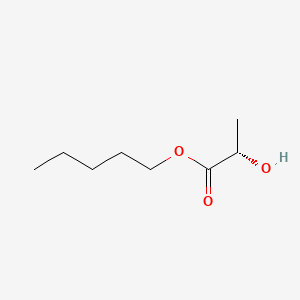
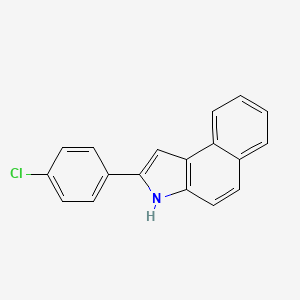
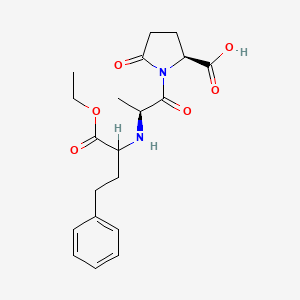
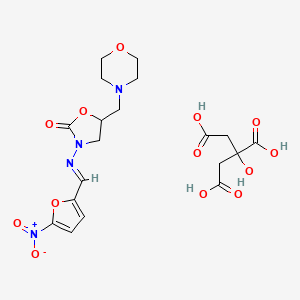
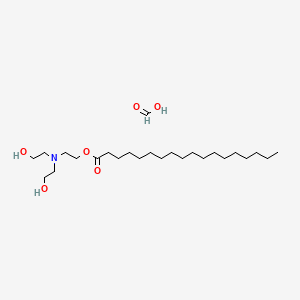

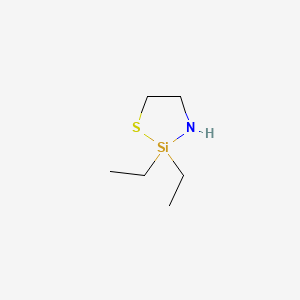


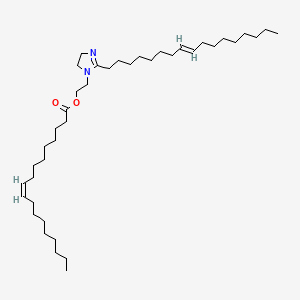
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
